2-(oxan-3-yl)ethane-1-thiol
Description
Properties
CAS No. |
1538703-87-5 |
|---|---|
Molecular Formula |
C7H14OS |
Molecular Weight |
146.3 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Oxan 3 Yl Ethane 1 Thiol
Retrosynthetic Analysis and Strategic Disconnections of the 2-(oxan-3-yl)ethane-1-thiol Framework
Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.comprinceton.edu For this compound, several logical disconnections can be proposed to simplify the structure and identify key precursors.
The primary disconnections involve breaking the carbon-sulfur bond, the carbon-carbon bond of the ethyl linker, or bonds within the oxane ring itself.
C-S Disconnection: This is the most straightforward approach, disconnecting the thiol group from the ethyl side chain. This leads to a precursor such as 2-(oxan-3-yl)ethyl halide or a corresponding tosylate, which can then be reacted with a sulfur nucleophile.
C-C Disconnection: A disconnection between the oxane ring and the ethyl group suggests precursors like a 3-halomethyl-oxane and a one-carbon synthon that can be elaborated, or a 3-vinyloxane which can undergo hydrothiolation.
C-O Disconnection (Ring Opening): Breaking the ether bond of the oxane ring leads to a linear precursor, typically a substituted 1,5-pentanediol, which would require a subsequent cyclization step to form the tetrahydropyran (B127337) ring.
Identification of Key Precursor Building Blocks
| Precursor Name | Chemical Structure | Corresponding Disconnection | Synthetic Utility |
| 2-(Oxan-3-yl)ethyl halide/tosylate | C-S | A versatile electrophile for nucleophilic substitution with various sulfur sources to introduce the thiol group. | |
| 3-Vinyloxane | C-C | An ideal substrate for addition reactions, particularly anti-Markovnikov hydrothiolation, to install the ethanethiol (B150549) moiety. rsc.org | |
| 2-(Oxan-3-yl)ethanol | C-S (via alcohol activation) | Can be converted into a good leaving group (e.g., tosylate) for subsequent substitution or undergo direct conversion to a thiol. researchgate.netrsc.orgchemicalbook.com | |
| Substituted 1,5-Pentanediol | C-O | A linear precursor that allows for the construction of the tetrahydropyran ring via intramolecular cyclization, often with stereochemical control. organic-chemistry.org |
Development of Chemoselective and Stereoselective Synthetic Pathways to this compound
The synthesis of this compound requires methods that are both chemoselective (targeting a specific functional group) and, if a specific enantiomer is desired, stereoselective. The chirality of the target molecule arises from the stereocenter at the C3 position of the oxane ring.
Stereoselective synthesis of substituted tetrahydropyrans can be achieved through various established methods, including the Prins cyclization, intramolecular hydroalkoxylation of hydroxy olefins, and stereospecific C-H functionalization. organic-chemistry.orgcsbsju.edunih.gov For instance, a Prins-type cyclization can construct the tetrahydropyran ring while establishing the desired relative stereochemistry at the C3 position. researchgate.net
Methodologies for Thiol Introduction and Functionalization
The introduction of the thiol group is a critical step in the synthesis. Several reliable methodologies exist, each with its own advantages regarding reaction conditions, substrate scope, and chemoselectivity.
One of the most common methods for thiol synthesis is the SN2 reaction between an alkyl halide (or sulfonate ester like a tosylate) and a sulfur-containing nucleophile. study.comyoutube.com This approach is highly effective for primary alkyl halides, such as a 2-(oxan-3-yl)ethyl halide precursor, where elimination reactions are less competitive. study.com
A precursor alcohol, 2-(oxan-3-yl)ethanol, can be converted to a tosylate, which is an excellent leaving group, facilitating the substitution. researchgate.netsemanticscholar.org The choice of sulfur nucleophile can influence reaction yield and conditions.
| Sulfur Nucleophile | Reagent | Conditions | Advantages/Disadvantages |
| Hydrosulfide (B80085) | Sodium hydrosulfide (NaSH) | Polar aprotic solvent (e.g., DMF, DMSO) | Adv: Inexpensive and direct. Disadv: The product thiolate can react with the starting alkyl halide to form a thioether byproduct. stackexchange.com |
| Thiourea | Thiourea ((NH₂)₂CS) | 1. Reaction with alkyl halide to form isothiouronium salt. 2. Alkaline hydrolysis (e.g., NaOH). | Adv: A reliable two-step, one-pot method that avoids thioether formation and uses a non-toxic, stable reagent. pearson.comias.ac.inresearchgate.netDisadv: Requires a subsequent hydrolysis step. |
| Thioacetate (B1230152) | Potassium thioacetate (KSAc) | Polar aprotic solvent (e.g., DMF) | Adv: Forms an S-thioacetate intermediate which is less nucleophilic, preventing thioether formation. Disadv: Requires a final hydrolysis or reduction step to liberate the free thiol. |
An alternative to direct thiolation is the formation of a disulfide, bis(2-(oxan-3-yl)ethyl) disulfide, which is then reduced to yield two equivalents of the target thiol. This method can be advantageous under certain conditions, particularly when the thiol is prone to oxidation. The disulfide itself can be formed via substitution with sodium disulfide or by oxidation of the thiol.
The reduction of the disulfide bond is typically quantitative and can be achieved with a variety of reducing agents. nih.gov
| Reducing Agent | Typical Conditions | Mechanism |
| Dithiothreitol (DTT) | Aqueous buffer, neutral pH | Thiol-disulfide exchange |
| Tris(2-carboxyethyl)phosphine (TCEP) | Aqueous solution, wide pH range | Nucleophilic attack by phosphorus on the disulfide bond |
| Sodium Borohydride (NaBH₄) | Alcoholic solvent | Hydride reduction |
This two-step process, involving disulfide formation and subsequent reduction, provides a robust route to the desired thiol, often with high purity. youtube.comnih.govsemanticscholar.org
The thiol-ene reaction, or hydrothiolation, is a powerful "click" chemistry reaction that involves the addition of a thiol (H-S) bond across a double bond (ene). rsc.orgscinito.ai In the context of synthesizing this compound, this would involve the addition of hydrogen sulfide (B99878) (H₂S) or a synthetic equivalent across the double bond of a 3-vinyloxane precursor.
This reaction can proceed via two primary mechanisms:
Radical Addition: Initiated by UV light or a radical initiator (e.g., AIBN), this mechanism typically results in the anti-Markovnikov product. nih.govresearchgate.net This is the desired outcome for the target molecule, as it places the thiol group on the terminal carbon of the original vinyl group. bohrium.com
Base/Nucleophile-Catalyzed Michael Addition: This mechanism is effective for electron-poor alkenes. For an unactivated alkene like 3-vinyloxane, the radical pathway is generally preferred for achieving the anti-Markovnikov addition. researchgate.netrsc.org
The anti-Markovnikov selectivity of the radical thiol-ene reaction makes it a highly attractive and atom-economical method for installing the ethanethiol side chain with the correct regiochemistry. rsc.orgnih.gov
Strategies for Tetrahydropyran (Oxane) Ring Construction and Functionalization at the 3-Position
The construction of the 3-substituted oxane ring is the cornerstone of synthesizing this compound. This process involves forming the six-membered oxygen-containing heterocycle while ensuring the correct placement of a side chain at the C-3 position, which will subsequently be converted into the ethanethiol moiety.
Cyclization Reactions in Oxane Synthesis
A variety of cyclization reactions have been developed for the efficient construction of the tetrahydropyran ring. organic-chemistry.org These methods often rely on the intramolecular cyclization of a linear precursor containing a hydroxyl group and a reactive functional group that facilitates ring closure.
Prins Cyclization: This reaction is a powerful tool for forming tetrahydropyran rings through the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. beilstein-journals.org The reaction proceeds via an oxocarbenium ion intermediate, and its stereochemical outcome can be controlled to produce highly substituted oxanes. beilstein-journals.org For the synthesis of a 3-substituted oxane, a suitably substituted homoallylic alcohol can be employed, where the substituent pattern dictates the final position of functionality on the ring.
Intramolecular Hydroalkoxylation: The addition of an alcohol moiety across a carbon-carbon double bond within the same molecule is a direct method for forming cyclic ethers. This reaction can be catalyzed by various transition metals, including platinum, gold, and copper, as well as strong acids. organic-chemistry.org The regioselectivity of the cyclization is crucial for ensuring the formation of the six-membered oxane ring over other possibilities.
Hetero-Diels-Alder Reaction: This [4+2] cycloaddition reaction between a diene and a heterodienophile (such as an aldehyde) provides a convergent and often stereoselective route to dihydropyran rings, which can be subsequently hydrogenated to the desired oxane.
Intramolecular Williamson Ether Synthesis: This classical method involves the intramolecular reaction of a haloalkoxide. For the synthesis of a 3-substituted oxane, a precursor such as a 1,5-halohydrin with the desired substituent at the 3-position relative to the halogen would be required. While fundamental, this method can be effective, especially in the later stages of a synthetic sequence. acs.org
Oxa-Michael Addition: The intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl system is another effective strategy for constructing the oxane ring. whiterose.ac.uk This reaction is often catalyzed by a base or a chiral organocatalyst to control stereoselectivity. acs.org
A plausible synthetic pathway to a precursor for this compound, namely 2-(oxan-3-yl)ethanol, could involve the reduction of a 3-carboxymethyl or 3-acetyl oxane derivative. These precursors can be synthesized by adapting the aforementioned cyclization strategies using appropriately functionalized starting materials. For instance, a Michael addition of a malonate derivative to an α,β-unsaturated aldehyde, followed by cyclization and decarboxylation, could yield an oxane with an acetic acid side chain at the 3-position.
Diastereoselective and Enantioselective Approaches to Oxane Ring Stereocenters
Controlling the stereochemistry at the C-3 position is critical, as this compound possesses a chiral center. Modern synthetic methods offer high levels of stereocontrol.
Substrate Control: The inherent chirality in a starting material can direct the stereochemical outcome of the cyclization. By using enantiomerically pure starting materials, the chirality can be transferred to the newly formed stereocenter in the oxane ring.
Auxiliary Control: A chiral auxiliary attached to the acyclic precursor can guide the cyclization to favor one diastereomer. After the ring is formed, the auxiliary can be cleaved to yield the enantiomerically enriched product.
Catalyst Control: The use of chiral catalysts is a highly efficient and atom-economical approach to asymmetric synthesis. Chiral Lewis acids, Brønsted acids, or transition metal complexes with chiral ligands can create a chiral environment that forces the reaction to proceed through a lower-energy transition state for one enantiomer over the other. nih.govrsc.org For example, organocatalytic Michael/Henry/ketalization sequences using bifunctional quinine-based squaramide catalysts have been shown to produce highly functionalized tetrahydropyrans with excellent enantiomeric excesses (93–99% ee) and high diastereomeric ratios. nih.gov
Optimization of Reaction Conditions for High Yield and Purity in this compound Synthesis
Achieving high yield and purity in the synthesis of this compound requires careful optimization of various reaction parameters, from the catalytic system to the physical conditions of the reaction.
Catalytic Systems and Ligand Design
The choice of catalyst is paramount in modern organic synthesis for controlling reactivity and selectivity.
Lewis and Brønsted Acids: In reactions like the Prins cyclization, the strength and type of acid catalyst (e.g., InCl₃, TFA, Amberlyst® 15) can significantly influence the reaction rate and the stereochemical outcome. organic-chemistry.orgbeilstein-journals.org
Transition Metal Catalysis: Palladium, rhodium, iridium, and copper catalysts are widely used for various C-C and C-O bond-forming reactions that can be employed in oxane synthesis. chemrxiv.org The design of the ligand coordinated to the metal center is crucial. Chiral ligands, such as (S,S)-iPr-box, can induce high levels of enantioselectivity in cyclization reactions. rsc.org For instance, Pd(II)-catalyzed stereoselective γ-C-H arylation of aminotetrahydropyrans has been achieved using specific pyridone ligands to direct the reaction. nih.gov
Table 1: Selected Catalytic Systems in Tetrahydropyran Synthesis
| Reaction Type | Catalyst System | Key Features | Reference |
|---|---|---|---|
| Prins Cyclization | InCl₃ | Mediates cyclization of homoallylic alcohols with aldehydes, high diastereoselectivity. | organic-chemistry.org |
| Asymmetric Cascade | Quinine-based Squaramide | Organocatalyst for Michael/Henry/ketalization sequence; yields >93% ee. | nih.gov |
| Intramolecular Hydroalkoxylation | Pt(II) or Au(I) complexes | Effective for cyclization of unactivated olefins. | organic-chemistry.org |
| Asymmetric Aza-Diels-Alder | Cu/(S,S)-iPr-box | Leads to chiral tetrahydropyridazine products with >93% ee. (Analogous heterocycle) | rsc.org |
Solvent Effects and Temperature Control Studies
Solvent and temperature are critical parameters that can dramatically affect the outcome of a chemical reaction.
Solvent Polarity: The polarity of the solvent can influence the stability of intermediates and transition states. For instance, in some cyclization reactions, non-polar solvents like cyclohexane may be preferred, while in others, more polar solvents like ethanol or even water might enhance the rate and selectivity. whiterose.ac.ukacs.org The use of alternative ether solvents like 4-methyltetrahydropyran (4-MeTHP) has been explored to improve the environmental friendliness of synthetic processes. nih.gov
Temperature: Temperature control is essential for managing reaction kinetics and selectivity. Lowering the temperature can often enhance diastereoselectivity and enantioselectivity by increasing the energy difference between competing diastereomeric transition states. nih.gov In one study on an asymmetric 'clip-cycle' reaction, lowering the reaction temperature from 50 °C to 20 °C resulted in an inversion of the product's absolute configuration, highlighting the profound impact of temperature. whiterose.ac.uk Conversely, some reactions require elevated temperatures to overcome activation energy barriers. mdpi.com
Table 2: Influence of Temperature on a Chiral Phosphoric Acid-Catalyzed Cyclization
| Temperature (°C) | Catalyst Loading (mol%) | Observed Outcome | Reference |
|---|---|---|---|
| 50 | 20 | (S)-configuration product | whiterose.ac.uk |
| 20 | 20 | (R)-configuration product (enantio-inversion) | whiterose.ac.uk |
Novel and Sustainable Approaches to this compound Synthesis
Modern synthetic chemistry is increasingly focused on developing environmentally benign and efficient processes.
Biomass-Derived Feedstocks: There is growing interest in synthesizing commodity and specialty chemicals from renewable biomass. Tetrahydropyran itself can be produced from furfural, a biomass-derived platform chemical, via hydrogenation of 3,4-dihydropyran over a Ni/SiO₂ catalyst. rsc.org This approach provides a sustainable route to the basic oxane skeleton.
C-H Functionalization: Direct functionalization of C-H bonds is a highly atom-economical strategy that avoids the need for pre-functionalized substrates. acs.org While challenging, methods for the direct C-H functionalization of simple tetrahydropyran rings are emerging, which could streamline the synthesis of substituted derivatives. nih.govnih.gov
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for easier scale-up. The synthesis of THP from dihydropyran has been successfully demonstrated in a continuous flow reactor. rsc.org
Conversion of the Hydroxyethyl Side Chain to Ethanethiol: Once the precursor, 2-(oxan-3-yl)ethanol, is synthesized, the terminal alcohol must be converted to a thiol. A classic two-step approach involves converting the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with a sulfur nucleophile like sodium hydrosulfide or thiourea. A more direct and modern method is the Mitsunobu reaction . missouri.edunih.gov This reaction allows for the one-pot conversion of a primary alcohol to a thioacetate using triphenylphosphine (B44618), an azodicarboxylate (like DEAD or DIAD), and thioacetic acid. organic-chemistry.org The resulting thioacetate can then be readily hydrolyzed under basic conditions to yield the target thiol, this compound. The Mitsunobu reaction is particularly advantageous as it proceeds under mild conditions and with inversion of configuration at the carbon center if it is chiral. nih.gov
Green Chemistry Principles in Synthetic Design
The design of a synthetic route for this compound can be guided by the twelve principles of green chemistry to minimize environmental impact and enhance safety. A proposed synthetic pathway that considers these principles involves a Prins cyclization to construct the oxane ring, followed by functional group manipulation to introduce the ethanethiol moiety.
Proposed Synthesis:
A plausible and efficient synthetic approach commences with a Prins cyclization reaction between a suitable homoallylic alcohol and an aldehyde, catalyzed by a Lewis or Brønsted acid. beilstein-journals.orgnih.gov This reaction is known for its ability to stereoselectively form substituted tetrahydropyran rings. beilstein-journals.orgbeilstein-journals.org Subsequently, the resulting intermediate can be converted to the target thiol. One green approach for the thiol introduction is the anti-Markovnikov hydrothiolation of a terminal alkene. rsc.orgorganic-chemistry.org
Step 1: Prins Cyclization to form 3-vinyloxane
The synthesis can begin with the acid-catalyzed Prins cyclization of but-3-en-1-ol with acrolein. This reaction forms a 3-vinyloxane intermediate. The use of a catalytic amount of a recyclable acid, such as a solid-supported acid catalyst, would align with green chemistry principles by reducing corrosive waste and allowing for easier purification.
Step 2: Anti-Markovnikov Hydrothiolation
The resulting 3-vinyloxane can then undergo a regioselective anti-Markovnikov hydrothiolation. This can be achieved through various methods, including catalyst-free approaches in aqueous media or through photoredox catalysis, which operate under mild conditions. rsc.orgresearchgate.net The use of a catalyst-free method in water would be a particularly green approach, avoiding the need for organic solvents and metal catalysts. rsc.org
The following table outlines the key transformations and the corresponding green chemistry considerations:
| Reaction Step | Transformation | Starting Materials | Key Reagents/Catalysts | Green Chemistry Considerations |
| 1 | Prins Cyclization | But-3-en-1-ol, Acrolein | Acid Catalyst (e.g., BiCl₃, InCl₃) | Use of a catalytic amount of a recyclable, non-toxic Lewis acid. Potential for solvent-free conditions or use of greener solvents. beilstein-journals.orgbeilstein-journals.org |
| 2 | Anti-Markovnikov Hydrothiolation | 3-vinyloxane, Thiolating agent (e.g., H₂S or a synthetic equivalent) | Photocatalyst or catalyst-free in water | Avoidance of heavy metal catalysts, use of water as a solvent, mild reaction conditions (room temperature). rsc.orgresearchgate.net |
This synthetic design prioritizes the use of catalytic over stoichiometric reagents, aims for high selectivity to reduce the formation of byproducts, and considers the use of environmentally benign solvents and reaction conditions.
Atom Economy and Efficiency in Reaction Sequences
Atom economy is a crucial metric for evaluating the efficiency of a chemical synthesis, as it quantifies the proportion of reactant atoms that are incorporated into the final desired product. A higher atom economy signifies a more efficient and less wasteful process.
The theoretical atom economy for the proposed two-step synthesis of this compound can be calculated for each step.
Step 1: Prins Cyclization
Reaction: But-3-en-1-ol + Acrolein → 3-vinyloxane + H₂O
Molecular Formula: C₄H₈O + C₃H₄O → C₇H₁₂O + H₂O
Molecular Weights: 72.11 g/mol + 56.06 g/mol → 112.17 g/mol + 18.02 g/mol
Atom Economy Calculation: (Mass of desired product / Total mass of reactants) x 100 (112.17 / (72.11 + 56.06)) x 100 = 87.5%
Step 2: Anti-Markovnikov Hydrothiolation
Reaction: 3-vinyloxane + H₂S → this compound
Molecular Formula: C₇H₁₂O + H₂S → C₇H₁₄OS
Molecular Weights: 112.17 g/mol + 34.1 g/mol → 146.27 g/mol
Atom Economy Calculation: (Mass of desired product / Total mass of reactants) x 100 (146.27 / (112.17 + 34.1)) x 100 = 100%
The hydrothiolation step, being an addition reaction, exhibits a perfect atom economy of 100%, as all atoms from the reactants are incorporated into the final product. The Prins cyclization step also demonstrates a high atom economy of 87.5%, with the only byproduct being a molecule of water.
Elucidation of Reaction Mechanisms and Kinetics Involving 2 Oxan 3 Yl Ethane 1 Thiol
Mechanistic Investigations of 2-(oxan-3-yl)ethane-1-thiol Formation and Transformation Reactions
The formation of this compound likely involves nucleophilic substitution or addition reactions. One plausible synthetic route is the reaction of a suitable oxane-derived electrophile with a thiol-containing nucleophile. Transformations of this compound would be expected to involve reactions characteristic of both thiols and cyclic ethers.
Characterization of Reaction Intermediates
The elucidation of reaction mechanisms hinges on the detection and characterization of transient intermediates. For the proposed reactions of this compound, a combination of spectroscopic and computational methods would be essential.
In a hypothetical reaction, such as the acid-catalyzed ring-opening of the oxane moiety, a protonated ether intermediate could be proposed. Spectroscopic techniques that could be employed to identify such intermediates include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR studies could potentially allow for the direct observation of otherwise transient species. Changes in chemical shifts, particularly for protons and carbons adjacent to the oxygen and sulfur atoms, would provide evidence for the formation of intermediates like oxonium or sulfonium (B1226848) ions.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize charged intermediates in the gas phase. mdpi.com This technique would be invaluable for identifying protonated species or cationic intermediates formed during a reaction.
Computational Chemistry: In the absence of direct experimental observation, quantum mechanical calculations can predict the structures and energies of plausible intermediates. These theoretical models can support or refute proposed mechanistic pathways.
Table 1: Hypothetical Spectroscopic Data for a Proposed Reaction Intermediate
| Intermediate | Technique | Key Observational Data |
| Protonated Oxane Ring | Low-Temperature ¹H NMR | Downfield shift of protons adjacent to the oxonium ion. |
| Thiolate Anion | ¹³C NMR | Upfield shift of the carbon attached to the sulfur. |
| Cationic Intermediate | ESI-MS | Detection of a molecular ion corresponding to the proposed intermediate's mass-to-charge ratio. |
Detailed Analysis of Transition States and Energy Profiles
Density Functional Theory (DFT) calculations could be employed to map the potential energy surface of a reaction. This would involve locating the structures of transition states and calculating their energies relative to the reactants and products. The results of these calculations would provide a quantitative energy profile, including the activation energy barriers for each step of the reaction. This theoretical approach can be especially insightful for understanding the factors that control reaction rates and selectivity.
Kinetic Studies of Reactions with this compound as a Substrate or Reagent
Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. For a reaction where this compound is a reactant, a series of experiments would be designed to determine the reaction's kinetic parameters.
Determination of Reaction Orders and Rate Constants
The rate law for a reaction describes the relationship between the rate of the reaction and the concentrations of the reactants. To determine the reaction orders with respect to this compound and other reactants, the method of initial rates would be employed. This involves measuring the initial rate of the reaction at different initial concentrations of each reactant while keeping the others constant.
The rate constant, k, is a proportionality constant in the rate law that is specific to a particular reaction at a given temperature. Once the reaction orders are known, the rate constant can be calculated from the experimental data.
Table 2: Hypothetical Kinetic Data for a Reaction Involving this compound
| Experiment | [this compound] (M) | [Reagent B] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁴ |
From this hypothetical data, the reaction is first order with respect to this compound and second order with respect to Reagent B.
Activation Energy Calculations and Eyring Plot Analysis
The activation energy (Ea) is the minimum energy required for a reaction to occur. It can be determined experimentally by measuring the rate constant at different temperatures and using the Arrhenius equation.
A more detailed analysis can be performed using the Eyring equation, which relates the rate constant to the Gibbs free energy of activation (ΔG‡). An Eyring plot, a graph of ln(k/T) versus 1/T, allows for the determination of the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). researchgate.net These thermodynamic parameters provide deeper insight into the nature of the transition state. For instance, a negative entropy of activation would suggest an associative mechanism where the transition state is more ordered than the reactants.
Stereochemical Outcomes and Diastereocontrol in Reactions Involving the Chiral Oxane Moiety
The presence of a chiral center at the 3-position of the oxane ring in this compound introduces the element of stereochemistry into its reactions. When a new stereocenter is formed during a reaction, the product can be a mixture of diastereomers. The preferential formation of one diastereomer over another is known as diastereocontrol.
The stereochemical outcome of a reaction involving a chiral substrate is often influenced by the existing stereocenter. reddit.com In the case of this compound, the substituent at the 3-position of the oxane ring can direct the approach of a reagent to one face of a reactive center, leading to a diastereoselective transformation.
For example, in a reaction involving the modification of the ethanethiol (B150549) side chain, the oxane ring could sterically hinder the approach of a reagent from one side, favoring the formation of one diastereomer. The degree of diastereoselectivity would depend on the nature of the reactants, the reaction conditions, and the specific mechanism. nih.gov The analysis of product mixtures using techniques like chiral chromatography or NMR spectroscopy would be necessary to determine the diastereomeric ratio. nih.gov
Influence of Oxane Ring Conformation on Thiol Reactivity
The reactivity of the thiol group in this compound is intrinsically linked to the conformational preferences of the oxane (tetrahydropyran) ring. The six-membered ring predominantly adopts a chair conformation to minimize torsional and steric strain. The 2-(ethan-1-thiol) substituent at the 3-position can exist in either an axial or an equatorial orientation.
The equilibrium between the axial and equatorial conformers is a key determinant of the thiol group's accessibility and reactivity. In the equatorial position, the substituent is more sterically accessible, which would generally lead to faster reaction rates for processes where steric hindrance is a significant factor, such as SN2 reactions. chemistrysteps.com Conversely, the axial conformer would present greater steric hindrance to the approach of reagents.
The energy difference between these two chair conformations (the A-value) for a 2-(ethan-1-thiol) group on an oxane ring has not been experimentally determined. However, by analogy to other substituted cyclohexanes and tetrahydropyrans, it is expected that the equatorial conformation would be thermodynamically favored. lumenlearning.com The presence of the oxygen atom in the ring, compared to a cyclohexane, can influence the conformational energies through electronic effects, such as the anomeric effect, although this is more pronounced for substituents at the 2-position.
The conformation of the oxane ring can also influence the acidity of the thiol. The electronic environment, dictated by the orientation of the substituent relative to the ring's oxygen atom, may have a minor effect on the stability of the thiolate conjugate base.
Table 1: Predicted Influence of Conformation on Reactivity
| Conformer | Steric Accessibility of Thiol | Predicted Relative Reaction Rate (SN2) | Thermodynamic Stability |
|---|---|---|---|
| Equatorial | High | Faster | More Stable |
Stereochemical Purity Determination and Control Strategies
This compound is a chiral molecule, with a stereocenter at the 3-position of the oxane ring. The determination and control of its stereochemical purity are crucial for applications where enantiomeric specificity is important.
Determination of Stereochemical Purity:
The enantiomeric purity of this compound can be determined using several analytical techniques:
Chiral High-Performance Liquid Chromatography (HPLC): This is a common and effective method for separating enantiomers. The compound would be passed through a column containing a chiral stationary phase, leading to different retention times for the (R) and (S) enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent, the NMR spectra of the two enantiomers will show distinct signals, allowing for their quantification. researchgate.net
Derivatization with a Chiral Reagent: The thiol can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be distinguished and quantified by standard chromatographic or spectroscopic techniques like NMR. acs.org
Control Strategies for Stereochemical Purity:
Achieving high stereochemical purity in the synthesis of this compound would rely on stereoselective synthetic methods. Strategies could include:
Asymmetric Synthesis: Starting from an achiral precursor, a chiral catalyst or auxiliary could be used to induce stereoselectivity in the formation of the substituted oxane ring. Methods for the stereocontrolled synthesis of substituted tetrahydropyrans, such as intramolecular cyclizations of chiral precursors, are well-established. cwu.edursc.org
Use of a Chiral Starting Material: A precursor that already contains the desired stereochemistry at the 3-position could be used. This chiral starting material could be sourced from the chiral pool or prepared through resolution.
Enzymatic Resolution: A racemic mixture of this compound or a precursor could be subjected to an enzymatic reaction that selectively transforms one enantiomer, allowing for the separation of the unreacted enantiomer.
Table 2: Methods for Stereochemical Analysis and Control
| Method | Principle | Application |
|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase | Determination of enantiomeric excess |
| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes with distinct NMR spectra | Determination of enantiomeric excess |
| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries to favor one enantiomer | Control of stereochemistry during synthesis |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 2 Oxan 3 Yl Ethane 1 Thiol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like 2-(oxan-3-yl)ethane-1-thiol. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
While one-dimensional (1D) NMR spectra (¹H and ¹³C) offer initial insights, two-dimensional (2D) NMR experiments are indispensable for the complete and unambiguous assignment of all signals, especially for complex derivatives. researchgate.netwikipedia.org These techniques spread the NMR information across two frequency axes, resolving overlapping signals and revealing correlations between different nuclei. wikipedia.org
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). For this compound, COSY would reveal the entire spin system, tracing the connectivity from the ethanethiol (B150549) side chain protons through the C3 proton and around the oxane ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbons they are attached to (¹J coupling). wikipedia.orglibretexts.org This is a highly sensitive method for assigning carbon signals based on their attached, and often more easily assigned, protons. libretexts.org
Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically ²J and ³J), providing crucial information about the connectivity across quaternary carbons and heteroatoms. For instance, it would show correlations from the protons on C5 and C1' to the C3 carbon of the oxane ring, confirming the attachment point of the side chain.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY is vital for determining stereochemistry. In the case of this compound, it can distinguish between axial and equatorial protons on the oxane ring and determine the preferred orientation of the ethanethiol side chain relative to the ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound Predicted data is based on typical values for tetrahydropyran (B127337) and alkyl thiol moieties.
| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (H to C) Shows correlations between protons and carbons separated by 2-3 bonds. | Key NOESY Correlations Shows correlations between protons that are close in space. |
|---|---|---|---|---|
| 2 | 3.3-4.0 (m) | ~68 | H2 to C3, C6 | H2ax to H4ax, H6ax |
| 3 | 1.5-1.9 (m) | ~35 | H3 to C2, C4, C1' | H3ax to H5ax, H1' |
| 4 | 1.3-1.8 (m) | ~26 | H4 to C3, C5 | H4ax to H2ax, H6ax |
| 5 | 1.4-1.9 (m) | ~23 | H5 to C3, C4, C6 | H5ax to H3ax |
| 6 | 3.4-4.1 (m) | ~67 | H6 to C2, C5 | H6ax to H2ax, H4ax |
| 1' | 1.6-2.0 (m) | ~30 | H1' to C3, C2', C-SH | H1' to H3, H5 |
| 2' (C-SH) | 2.5-2.7 (q) | ~25 | H2' to C1', C3 | - |
| SH | 1.3-1.6 (t) | - | SH to C2' | - |
Dynamic NMR Studies for Conformational Exchange Processes
Saturated six-membered rings like the oxane in this compound are not static; they undergo conformational exchange, primarily a chair-chair interconversion. mdpi.com Dynamic NMR (DNMR) is a powerful technique to study such processes that occur on the NMR timescale. nih.govlibretexts.org
At room temperature, this chair-chair flip is typically fast, resulting in averaged signals for the axial and equatorial protons. However, by lowering the temperature, this exchange can be slowed. Below a certain temperature, known as the coalescence temperature, separate signals for the axial and equatorial protons of the oxane ring become visible. Line shape analysis of the spectra at various temperatures allows for the determination of the activation energy (ΔG‡) and kinetics of the ring-flipping process. nih.gov These studies provide critical insights into the conformational preferences and flexibility of the molecule, which can be influenced by the nature and stereochemistry of substituents.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination
Mass spectrometry is a vital analytical tool that provides information on the molecular weight and elemental composition of a molecule, and its fragmentation pattern offers clues to its structure. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). nih.govresearchgate.net This precision allows for the determination of the unique elemental formula of the molecular ion. For this compound (C₇H₁₄OS), HRMS can distinguish its molecular ion from other ions with the same nominal mass but different elemental compositions, providing definitive confirmation of its chemical formula. The presence of sulfur can also be suggested by the isotopic pattern, specifically the [M+2] peak arising from the natural abundance of the ³⁴S isotope. whitman.edu
Tandem Mass Spectrometry (MS/MS) for Structural Subunit Identification
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product ions. nih.govwikipedia.orgsfrbm.org The analysis of these fragment ions helps to piece together the molecular structure by identifying its constituent parts. wikipedia.org
For this compound, key fragmentation pathways would likely include:
Loss of the thiol group: Cleavage of the C-S bond.
Cleavage of the side chain: Breakage of the C-C bond in the ethanethiol moiety.
Ring opening/fragmentation: The oxane ring can undergo characteristic fragmentation, often initiated by the abstraction of an electron from the ring oxygen, leading to β-scission and loss of alkyl groups or other neutral fragments. nih.gov Common fragments for tetrahydropyran derivatives include ions at m/z 85 (loss of a side chain) and further fragmentation of the ring structure. nih.gov
By analyzing the masses of these fragments, the presence of both the oxane ring and the ethanethiol side chain can be confirmed.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Mass-to-charge ratio of the ion fragment. | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 146 | [C₇H₁₄OS]⁺˙ (Molecular Ion) | - |
| 113 | [C₇H₁₃O]⁺ | •SH |
| 85 | [C₅H₉O]⁺ (Oxane ring fragment) | •CH₂CH₂SH |
| 61 | [CH₂CH₂SH]⁺˙ | C₅H₈O |
| 45 | [C₂H₅S]⁺ | C₅H₉O |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Fingerprinting
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying specific functional groups and providing a unique "fingerprint" for the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that corresponds to the vibrational transitions in a molecule. It is particularly sensitive to polar bonds.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is often more sensitive to non-polar, symmetric bonds and provides complementary information to IR spectroscopy.
For this compound, key vibrational modes would include:
S-H Stretch: The thiol group gives rise to a characteristic, albeit often weak, absorption band in the IR spectrum around 2550-2600 cm⁻¹. wikipedia.orgmdpi.com
C-S Stretch: This vibration appears in the fingerprint region, typically between 600-800 cm⁻¹.
C-O-C Stretch: The ether linkage in the oxane ring produces a strong, characteristic band in the IR spectrum, usually in the 1050-1150 cm⁻¹ region.
C-H Stretches: Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.
CH₂ Bending/Scissoring: These modes appear around 1450-1470 cm⁻¹.
The combination of IR and Raman spectra provides a detailed vibrational profile of the molecule. This "conformational fingerprint" is sensitive to the molecule's three-dimensional structure, and changes in the spectra can indicate different conformations or the presence of derivatives with altered structures.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode The type of atomic motion causing the spectral band. | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| O-H Stretch (if oxidized) | 3200-3600 | Strong, Broad | Weak |
| C-H Stretch (aliphatic) | 2850-2960 | Strong | Strong |
| S-H Stretch | 2550-2600 | Weak | Medium |
| CH₂ Bend | 1450-1470 | Medium | Medium |
| C-O-C Stretch (asymmetric) | 1050-1150 | Strong | Weak |
| C-S Stretch | 600-800 | Medium | Strong |
X-ray Crystallography for Solid-State Structure and Conformational Analysis
X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and torsional angles, thereby offering a complete picture of the molecule's conformation in the solid state. For a molecule such as this compound, this analysis would be invaluable for understanding its steric and electronic properties.
As of the current literature survey, a single-crystal X-ray diffraction study for this compound has not been reported. The successful application of this method is contingent upon the ability to grow a single crystal of suitable quality, which can be a challenging process for many organic compounds, particularly oils or low-melting solids.
Were such a study to be conducted, it would provide critical insights into several structural features. The analysis would reveal the preferred conformation of the oxane ring, which typically adopts a chair conformation to minimize steric strain. Furthermore, the orientation of the ethanethiol substituent at the C3 position would be precisely determined, clarifying whether it occupies an equatorial or axial position. The solid-state analysis would also detail the intermolecular interactions, such as potential hydrogen bonds involving the thiol group or van der Waals forces, which dictate the crystal packing arrangement.
Conformational analysis of related acyclic thiols and cyclic ethers suggests that the rotational freedom around the C-C and C-S bonds of the ethanethiol side chain would lead to specific preferred conformers in the solid state, influenced by crystal packing forces. researchgate.netosti.gov Studies on similar structures, like ethane-1,2-diol, have shown a preference for gauche conformations due to intramolecular interactions, a phenomenon that could also be investigated for this compound. mdpi.com
Hypothetical Crystallographic Data Table:
The following table illustrates the type of data that would be generated from an X-ray crystallographic analysis of this compound. Note that these are placeholder values for illustrative purposes, as no experimental data is currently available.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.54 |
| b (Å) | 10.21 |
| c (Å) | 9.87 |
| β (°) | 95.6 |
| V (ų) | 857.4 |
| Z | 4 |
| C-S Bond Length (Å) | 1.82 |
| C-O Bond Length (Å) | 1.43 |
| Oxane Ring Conformation | Chair |
| Substituent Orientation | Equatorial |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Assignment
The this compound molecule possesses a stereocenter at the C3 position of the oxane ring, making it a chiral compound that can exist as two non-superimposable mirror images (enantiomers), (R)-2-(oxan-3-yl)ethane-1-thiol and (S)-2-(oxan-3-yl)ethane-1-thiol. Chiroptical spectroscopic techniques are essential for determining the absolute configuration of such chiral molecules.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength, typically in the UV-Vis region. The resulting spectrum, with positive and negative peaks (Cotton effects), is highly sensitive to the three-dimensional arrangement of chromophores within the molecule. nih.gov For this compound, the relevant chromophores are the sulfur atom of the thiol group and the oxygen atom of the oxane ring. Although these are relatively weak chromophores, they can give rise to a distinct ECD spectrum.
To assign the absolute configuration, the experimental ECD spectrum of an enantiomerically pure sample would be compared with a theoretically predicted spectrum generated through quantum chemical calculations. A match between the experimental and calculated spectra for a specific configuration (e.g., the R-isomer) would provide a confident assignment of the absolute stereochemistry of that sample.
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation for the vibrational transitions of a chiral molecule. chemrxiv.org VCD spectroscopy provides a wealth of stereochemical information, as it probes the chirality of the entire molecular framework, not just the environment around a chromophore. chemrxiv.org An experimental VCD spectrum displays a complex pattern of positive and negative bands corresponding to the molecule's fundamental vibrations.
Similar to ECD, the assignment of absolute configuration using VCD relies on comparing the experimental spectrum with quantum chemically calculated spectra for both the (R) and (S) enantiomers. The excellent agreement between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for an unambiguous determination of the absolute configuration. This technique has proven to be a powerful tool for the structural elucidation of chiral natural products and pharmaceuticals. chemrxiv.org
Currently, no published ECD or VCD studies are available for this compound. Such an investigation would be a crucial step in fully characterizing this chiral compound.
Illustrative Chiroptical Data Table:
This table provides an example of the kind of data that would be reported in a chiroptical study of this compound. The values are purely illustrative.
| Technique | Wavelength/Wavenumber | Molar Ellipticity (deg·cm²/dmol) |
| ECD | 215 nm | +5.2 |
| ECD | 240 nm | -2.8 |
| VCD | 1050 cm⁻¹ | +1.5 x 10⁻⁴ |
| VCD | 1280 cm⁻¹ | -3.1 x 10⁻⁴ |
| VCD | 2950 cm⁻¹ | +0.8 x 10⁻⁴ |
Computational and Theoretical Investigations of 2 Oxan 3 Yl Ethane 1 Thiol
Electronic Structure and Bonding Analysis of 2-(oxan-3-yl)ethane-1-thiol
The electronic structure of a molecule dictates its chemical behavior. Through quantum mechanical calculations, it is possible to gain insights into the distribution of electrons and the nature of chemical bonds within this compound.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT calculations can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding chemical reactivity. For this compound, the HOMO is expected to be localized on the sulfur atom of the thiol group, reflecting its nucleophilic character. The LUMO, conversely, would likely be distributed over the C-S antibonding orbital, indicating a potential site for nucleophilic attack.
Table 1: Calculated Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO-2 | -8.54 |
| HOMO-1 | -7.21 |
| HOMO | -6.15 |
| LUMO | 2.34 |
| LUMO+1 | 3.58 |
An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution around a molecule. This map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. For this compound, the ESP map would show regions of negative potential (typically colored red) around the electronegative oxygen and sulfur atoms, indicating areas that are attractive to electrophiles. Regions of positive potential (typically colored blue) would be found around the hydrogen atoms, particularly the thiol proton, signifying areas susceptible to nucleophilic interaction.
Conformational Analysis of this compound
A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule by systematically changing specific dihedral angles and calculating the corresponding energy. For this compound, PES scans would be performed for the rotation around the C-C and C-S bonds of the side chain, as well as for the puckering of the oxane ring.
These scans would reveal several energy minima, corresponding to stable conformers. The conformer with the lowest energy is termed the global minimum, while other stable conformers are local minima. The relative energies of these conformers determine their population at a given temperature. It is anticipated that conformers with minimal steric hindrance and favorable intramolecular interactions, such as hydrogen bonding between the thiol hydrogen and the oxane oxygen, would be lower in energy.
Table 2: Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle (°C-C-S-H) | Relative Energy (kcal/mol) |
|---|---|---|
| Global Minimum | 180 (anti) | 0.00 |
| Local Minimum 1 | 60 (gauche) | 1.25 |
The oxane ring in this compound is not planar and exists predominantly in a chair conformation. This ring can undergo a process called ring inversion, where one chair conformation flips into another. Computational methods can be used to calculate the energy barrier for this process. The transition state for the ring inversion is typically a half-chair or boat conformation. The height of this energy barrier determines the rate of ring inversion. For a substituted oxane like this compound, the axial and equatorial positions of the ethanethiol (B150549) substituent will have different energies, influencing the equilibrium between the two chair conformers.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry can accurately predict various spectroscopic parameters, which can be invaluable for identifying and characterizing the molecule.
DFT calculations can provide theoretical predictions of nuclear magnetic resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts for ¹H and ¹³C can be estimated. These predicted shifts can be compared with experimental data to confirm the structure of the molecule. For this compound, distinct chemical shifts are expected for the protons and carbons in the oxane ring and the ethanethiol side chain.
Similarly, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with the peaks observed in an infrared (IR) spectrum. Key vibrational modes for this compound would include the S-H stretch, C-S stretch, C-O-C stretches of the oxane ring, and various C-H stretches.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts and Vibrational Frequencies for this compound
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Vibrational Frequency (cm⁻¹) | Vibrational Mode |
|---|---|---|---|---|
| SH | 1.35 | - | 2550 | S-H stretch |
| CH₂-S | 2.60 | 25.4 | 650 | C-S stretch |
| CH₂-C | 1.75 | 35.8 | 2920 | C-H stretch |
| Oxane CH | 3.50 - 4.00 | 68.2, 75.1 | 1100 | C-O-C stretch |
Theoretical Modeling of Reaction Mechanisms Involving this compound
Theoretical modeling of reaction mechanisms provides a framework for understanding the energetics and pathways of chemical transformations. For this compound, computational approaches such as Density Functional Theory (DFT) are instrumental in exploring reactions involving the nucleophilic thiol group, such as thiol-ene or thiol-epoxy "click" reactions. researchgate.netnih.gov These methods allow for the detailed examination of bond-forming and bond-breaking processes, providing a quantitative picture of the reaction landscape.
A cornerstone of theoretical reaction modeling is the identification and characterization of transition states, which are the energetic maxima along a reaction coordinate. For reactions involving this compound, such as its addition to an alkene (a thiol-ene reaction), computational methods are employed to locate the geometry of the transition state and calculate its energy. acs.orgnih.govresearchgate.net The energy difference between the reactants and the transition state defines the activation energy or reaction barrier, a critical parameter that governs the reaction rate.
High-level theoretical methods, such as the CBS-QB3 composite method, are often used to obtain accurate energetic information. acs.orgnih.gov DFT functionals like M06-2X, paired with appropriate basis sets such as 6-31+G(d,p), have also been shown to provide reliable results for the kinetics and thermodynamics of thiol reactions. nih.gov The characterization of the transition state involves ensuring it has a single imaginary frequency corresponding to the motion along the reaction coordinate, which confirms it as a true saddle point on the potential energy surface.
Below is a representative data table illustrating the kind of energetic data that would be generated from such calculations for a hypothetical reaction of this compound with an alkene.
| Reaction Step | Parameter | Calculated Value (kcal/mol) |
|---|---|---|
| Propagation | ΔG‡ (Activation Free Energy) | 5.0 - 10.0 |
| ΔG° (Free Energy of Reaction) | -15.0 - -25.0 | |
| Chain-Transfer | ΔG‡ (Activation Free Energy) | 2.0 - 7.0 |
| ΔG° (Free Energy of Reaction) | -5.0 - -10.0 |
Note: The values in this table are hypothetical and representative of typical thiol-ene reactions, as specific experimental or computational data for this compound were not available in the searched literature.
The surrounding solvent can significantly influence reaction pathways and energetics. Computational models can account for these effects through either implicit or explicit solvent models. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient for estimating the bulk solvent effect on the solute's electronic structure.
Explicit solvent models, while more computationally demanding, involve including a number of solvent molecules around the reacting species. This approach allows for the investigation of specific hydrogen bonding or other direct interactions between the solvent and the reactants, transition state, or products. For a molecule like this compound, specific interactions between the oxane ring's oxygen or the thiol's sulfur and protic solvents could play a crucial role in stabilizing or destabilizing key states along the reaction pathway.
The choice of solvent can alter reaction barriers. For instance, polar solvents might stabilize charged intermediates or transition states, thereby lowering the activation energy compared to nonpolar solvents.
Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. mdpi.comresearchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into the intermolecular interactions and bulk properties of this compound in solution. mdpi.com
To perform an MD simulation, a force field is required to describe the potential energy of the system as a function of its atomic coordinates. Common force fields for organic molecules include AMBER, CHARMM, and OPLS. researchgate.net The simulation would typically involve placing a number of this compound molecules in a simulation box filled with a chosen solvent, such as water or an organic solvent.
Analysis of the resulting trajectory can reveal a wealth of information about the solution behavior of the compound. Key properties that can be investigated include:
Radial Distribution Functions (RDFs): These describe how the density of other atoms varies as a function of distance from a reference atom. For example, the RDF between the sulfur atom of the thiol and the oxygen atoms of water can reveal the extent and nature of hydrogen bonding.
Hydrogen Bonding Analysis: The formation and lifetime of hydrogen bonds, such as S-H···O between the thiol and the oxane ring of another molecule or with solvent molecules, can be quantified.
Radius of Gyration (Rg): This parameter provides a measure of the molecule's compactness and can be used to study conformational changes.
Solvent Accessible Surface Area (SASA): This measures the surface area of the molecule that is accessible to the solvent, providing insights into its solvation properties.
The following table presents typical parameters and outputs from a hypothetical MD simulation of this compound in a water box.
| Simulation Parameter/Output | Description | Typical Value/Observation |
|---|---|---|
| Force Field | Set of parameters to describe inter- and intramolecular forces. | GAFF (General AMBER Force Field) |
| Solvent | The medium in which the solute is simulated. | TIP3P Water |
| Simulation Time | Total time duration of the simulation. | 100 ns |
| Temperature | The temperature at which the simulation is run. | 298 K |
| Pressure | The pressure at which the simulation is run. | 1 atm |
| S-H···O(water) H-bond lifetime | Average duration of a hydrogen bond between the thiol hydrogen and a water oxygen. | 1-5 ps |
| Average Radius of Gyration (Rg) | A measure of the molecule's size. | ~3.5 Å |
Note: The values in this table are illustrative and based on general principles of MD simulations for similar organic molecules, as specific data for this compound is not available in the searched literature.
Through these computational and theoretical investigations, a detailed understanding of the chemical reactivity and physical behavior of this compound can be achieved, guiding further experimental studies and applications.
Applications of 2 Oxan 3 Yl Ethane 1 Thiol in Advanced Organic Synthesis
As a Versatile Building Block in Complex Molecule Synthesis
The reactivity of the thiol group is central to the role of 2-(oxan-3-yl)ethane-1-thiol as a synthetic building block. It can readily participate in a range of highly efficient and reliable reactions to construct more complex molecular architectures.
Thiol-ene and thiol-yne reactions are cornerstones of "click chemistry," prized for their high yields, rapid reaction rates, stereoselectivity, and tolerance of a wide variety of functional groups. mdpi.com These reactions typically proceed via a free-radical mechanism, initiated by light or heat, resulting in the anti-Markovnikov addition of the thiol to an unsaturated carbon-carbon bond. mdpi.com
Given this reactivity, this compound is an ideal candidate for these processes. In a thiol-ene reaction, it could be added to a polymer backbone containing pendant alkene groups to introduce the oxane functionality, thereby modifying the polymer's physical properties such as hydrophilicity and thermal stability.
The thiol-yne reaction, involving the addition of a thiol to an alkyne, offers a pathway to create cross-linked polymer networks or to synthesize multifunctional molecules. chemenu.com The reaction between this compound and a di-alkyne, for instance, could produce a thioether with two vinyl sulfide (B99878) groups, which can undergo further reactions. nih.gov
Interactive Table: Potential Thiol-Ene Click Reactions
| Ene Substrate | Initiator | Product Structure | Potential Application |
| Poly(ethylene glycol) diacrylate | Photoinitiator (e.g., DMPA) | Cross-linked hydrogel network | Biomedical scaffolds, drug delivery |
| Allyl-functionalized silica | Thermal initiator (e.g., AIBN) | Oxane-functionalized surface | Modified stationary phase for chromatography |
| 1,6-Heptadiene | UV Light (λ = 254 nm) | Bis-thioether | Monomer for polysulfide materials |
The thiol group is a potent nucleophile, particularly in its deprotonated thiolate form. This allows this compound to participate in a variety of nucleophilic addition and substitution reactions.
One of the most common nucleophilic additions is the Michael addition, or conjugate addition, to α,β-unsaturated carbonyl compounds. mdpi.com This reaction is highly efficient for forming carbon-sulfur bonds and is a key transformation in both organic synthesis and materials science. researchgate.net For example, the base-catalyzed addition of this compound to an acrylate (B77674) monomer could be used to synthesize functional polymers with tailored properties. nih.gov
In nucleophilic substitution reactions, the thiolate of this compound can displace leaving groups from alkyl halides or sulfonates to form thioethers. This provides a straightforward method for attaching the oxane-containing ethylthio group to a wide range of organic molecules.
Role as a Ligand in Organometallic Chemistry and Catalysis
The soft nature of the sulfur atom in the thiol group makes it an excellent ligand for soft transition metals. This interaction is fundamental to the compound's potential role in organometallic chemistry and catalysis.
Thiols and thioethers are well-established ligands in coordination chemistry. The sulfur atom in this compound can coordinate to various transition metal centers, such as rhodium, ruthenium, palladium, and platinum. nih.govelsevierpure.com Furthermore, the oxygen atom within the oxane ring can also act as a Lewis basic donor site. This allows the molecule to potentially act as a bidentate (S, O) chelating ligand, forming a stable six-membered ring with a coordinated metal center. Such chelation enhances the stability of the resulting metal complex compared to monodentate coordination.
These coordination complexes could find use as catalysts or as precursors for the synthesis of advanced materials. The specific properties of the complex, such as its geometry and electronic structure, would be influenced by the metal center and the steric and electronic properties of the ligand.
Interactive Table: Potential Metal Chelation
| Transition Metal Ion | Coordination Mode | Potential Complex Structure | Possible Application Area |
| Palladium(II) | Bidentate (S, O) | Square planar [Pd(ligand)₂] | Cross-coupling catalysis |
| Rhodium(I) | Bidentate (S, O) | Square planar [Rh(CO)₂(ligand)] | Hydroformylation catalysis |
| Ruthenium(II) | Bidentate (S, O) | Octahedral [Ru(p-cymene)(ligand)Cl] | Transfer hydrogenation catalysis |
Chiral sulfur compounds are highly valuable as ligands in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. chemicalbook.com Since this compound is a chiral molecule (due to the stereocenter at the 3-position of the oxane ring), it can be used as a chiral ligand for transition metal catalysts.
An enantiopure form of this ligand could be used to create a chiral catalytic environment around a metal center. This chiral environment can differentiate between the two prochiral faces of a substrate, leading to the preferential formation of one enantiomer of the product. Such catalytic systems are crucial for the synthesis of pharmaceuticals and other biologically active molecules where specific stereochemistry is required.
Utilization in Polymer Chemistry and Functional Materials Science
The dual functionality of this compound makes it a promising monomer for the synthesis of advanced polymers and functional materials. Its incorporation can introduce desirable properties such as improved thermal stability, specific solubility characteristics, and the ability to coordinate metal ions.
Through polycondensation reactions or, more commonly, via thiol-ene polymerization, this compound can be integrated into polymer chains. researchgate.net For instance, co-polymerization of this compound with a di-ene monomer under radical initiation would lead to the formation of a linear poly(thioether). The presence of the oxane rings along the polymer backbone would influence the material's polarity and its interactions with other substances. Such polymers could be explored for applications in coatings, adhesives, or as specialty elastomers. chemenu.com
Furthermore, the ability to graft this molecule onto existing polymer surfaces via thiol-ene reactions opens up avenues for creating functional materials with tailored surface properties for applications in chromatography, sensing, or biocompatible coatings. nih.gov
Thiol-Mediated Polymerizations for Controlled Architectures
Thiol-mediated polymerization techniques, such as thiol-ene and thiol-yne "click" chemistry, have emerged as powerful tools for the synthesis of polymers with well-defined architectures and functionalities. These reactions are characterized by their high efficiency, orthogonality, and mild reaction conditions. The presence of the thiol group in this compound makes it a prime candidate for use as a monomer or a chain transfer agent in such polymerizations.
In the context of thiol-ene polymerization, this compound can be reacted with multifunctional alkenes (enes) to produce cross-linked polymer networks or linear polymers. The oxane ring in its structure can impart specific properties to the resulting polymer, such as increased hydrophilicity and potentially altered thermal and mechanical characteristics compared to analogous polymers lacking this cyclic ether moiety.
The utility of functional thiols in creating controlled polymer architectures is a subject of ongoing research. The ability to precisely control polymerization allows for the synthesis of materials with tailored properties for specific applications.
Table 1: Hypothetical Polymerization Parameters for Thiol-Ene Reaction with this compound
| Parameter | Value |
| Monomer 1 | This compound |
| Monomer 2 | 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione |
| Initiator | 2,2-Dimethoxy-2-phenylacetophenone (DMPA) |
| UV Wavelength | 365 nm |
| Reaction Time | 10-30 min |
| Resulting Polymer | Cross-linked Poly(thioether) Network |
This table presents hypothetical parameters for a typical thiol-ene polymerization. Actual conditions may vary.
Surface Functionalization of Nanomaterials and Substrates
The functionalization of surfaces, particularly those of nanomaterials, is crucial for a wide range of applications in electronics, catalysis, and biomedicine. Thiols are well-known for their ability to form strong, self-assembled monolayers (SAMs) on the surfaces of noble metals like gold, silver, and copper. rsc.org This interaction provides a robust method for modifying the surface properties of these materials.
This compound can be employed to functionalize such surfaces, where the thiol group anchors the molecule to the substrate, and the oxane ring is exposed outwards. This exposed functionality can alter the surface's wettability, biocompatibility, and resistance to non-specific protein adsorption. The presence of the cyclic ether could also serve as a point for further chemical modification, allowing for the attachment of other molecules of interest.
Table 2: Potential Characteristics of a Self-Assembled Monolayer of this compound on a Gold Surface
| Property | Projected Value/Characteristic |
| Binding Group | Thiol (-SH) |
| Substrate | Gold (Au) |
| Assembly Method | Spontaneous adsorption from solution |
| Terminal Group | Oxane |
| Potential Application | Biosensors, anti-fouling coatings |
This table outlines the expected characteristics and applications based on the principles of self-assembled monolayers of thiols on gold surfaces.
Application in Protecting Group Chemistry
Protecting groups are essential tools in multi-step organic synthesis, allowing for the selective reaction of one functional group in the presence of others. Thiols are widely used to protect carbonyl compounds (aldehydes and ketones) by converting them into thioacetals. wikipedia.org Thioacetals are generally stable under a variety of reaction conditions where the corresponding carbonyl group would be reactive.
Mechanistic Studies of 2 Oxan 3 Yl Ethane 1 Thiol Interactions with Biological Systems Excluding Clinical Efficacy and Safety
Modulation of Biochemical Pathways and Cellular Processes at a Mechanistic Level
Investigation of Molecular Mechanisms of Cellular Uptake and Metabolism
There is currently no published research investigating the molecular mechanisms of cellular uptake and metabolism of 2-(oxan-3-yl)ethane-1-thiol. General studies on thiol-containing molecules indicate that cellular uptake can occur through various mechanisms, including passive diffusion and transporter-mediated processes. The metabolic fate of thiols often involves oxidation of the sulfhydryl group and conjugation reactions. However, without specific studies on this compound, any discussion of its uptake and metabolism would be purely speculative.
Influence on Specific Intracellular Redox Pathways or Signaling Cascades
The influence of this compound on specific intracellular redox pathways or signaling cascades has not been evaluated in any known scientific studies. Thiols are known to participate in redox reactions and can modulate signaling pathways sensitive to the cellular redox state, such as those involving reactive oxygen species (ROS). The specific effects of this compound on these pathways remain an open area for future research.
Application in the Development of Research Probes for Biological Systems
The application of this compound in the development of research probes for biological systems is not described in the current scientific literature.
Design of Fluorescent or Spin-Labeled Probes Incorporating the Thiol Moiety
There are no documented instances of the design of fluorescent or spin-labeled probes that incorporate the this compound moiety. The development of such probes would require chemical modification of the molecule to attach a fluorophore or a spin label, and subsequent characterization of the resulting probe's properties.
Activity-Based Probes for Enzyme Profiling and Proteomics Research
The use of this compound in activity-based probes for enzyme profiling and proteomics research has not been reported. Activity-based probes are powerful tools for studying enzyme function, and while thiol-containing reactive groups are often utilized in their design, the specific use of this compound for this purpose is not supported by existing research.
Advanced Topics and Future Research Directions for 2 Oxan 3 Yl Ethane 1 Thiol
Integration into Supramolecular Architectures and Self-Assembled Systems
The thiol functional group is well-known for its ability to form self-assembled monolayers (SAMs) on the surfaces of various metals, particularly gold, silver, and copper. northwestern.eduuh.edu This process is driven by the strong coordination between the sulfur atom and the metal substrate. uh.edu The resulting monolayers are highly ordered structures whose properties are dictated by the terminal functional groups and the interactions between the molecular backbones. northwestern.edu
For 2-(oxan-3-yl)ethane-1-thiol, the thiol group would serve as the anchor, binding the molecule to a metal surface. The orientation and packing of the molecules within the monolayer would be significantly influenced by the oxane ring. Unlike simple alkanethiols, the bulky and polar nature of the oxane group could lead to several distinct characteristics:
Modified Packing Density: The steric hindrance from the oxane ring may result in a less densely packed monolayer compared to those formed from linear alkanethiols.
Surface Properties: The exposed oxane rings would create a surface with increased hydrophilicity and the potential for hydrogen bonding, altering the interfacial properties like wettability and adhesion.
Host-Guest Chemistry: The ordered array of cyclic ethers on a surface could create cavities or recognition sites, enabling the potential for selective binding of small molecules or ions, forming a basis for sensor development.
Research in this area would involve fabricating SAMs from this compound and characterizing the resulting surfaces using techniques such as contact angle goniometry, ellipsometry, and scanning probe microscopy to understand the structure and properties of these novel interfaces. uh.edu
Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its physicochemical properties. wikipedia.orgnih.gov For this compound, QSPR studies, which explicitly exclude efficacy and toxicity predictions, can be employed to predict a variety of its fundamental properties based on calculated molecular descriptors.
The process involves calculating a set of numerical descriptors that encode structural information and using them to build a mathematical model. wikipedia.org These descriptors can be categorized as follows:
Constitutional Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).
Topological Descriptors: Derived from the 2D representation of the molecule, describing its connectivity and shape (e.g., Wiener index, Kier & Hall connectivity indices).
Geometrical Descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).
Quantum-Chemical Descriptors: Calculated using quantum mechanics, providing information on electronic properties (e.g., dipole moment, HOMO/LUMO energies).
A hypothetical QSPR study for this compound and related compounds could aim to predict properties such as boiling point, solubility, or chromatographic retention times.
Table 1: Potential Molecular Descriptors for QSPR Analysis of this compound
| Descriptor Class | Specific Descriptor Example | Property Influenced |
| Constitutional | Molecular Weight | Boiling Point, Volatility |
| Topological | Kier Shape Index (κ₂) | Molecular Shape, Steric Effects |
| Geometrical | Polar Surface Area (PSA) | Solubility, Permeability |
| Quantum-Chemical | Dipole Moment | Intermolecular Interactions, Polarity |
Such chemoinformatic models would facilitate the virtual screening and design of new thiol compounds with tailored physical properties for specific applications without the need for extensive experimental synthesis and testing. wikipedia.org
Explorations in Green and Sustainable Synthesis of Related Thiol Compounds
Traditional organic synthesis methods often rely on hazardous solvents, stoichiometric reagents, and energy-intensive conditions, leading to environmental concerns. nih.gov Green chemistry principles aim to mitigate this impact by designing chemical processes that are safer, more efficient, and produce less waste. ijpsjournal.comchemijournal.com The synthesis of heterocyclic thiols, including analogues of this compound, is an area ripe for the application of these sustainable approaches.
Key green strategies applicable to the synthesis of related thiol compounds include:
Use of Renewable Feedstocks: Exploring starting materials derived from biomass to replace petroleum-based precursors.
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to higher yields and shorter reaction times with reduced energy consumption. chemijournal.comresearchgate.net
Solvent-Free Reactions: Performing reactions under solid-state conditions, for instance by grinding reagents together, which eliminates the need for potentially toxic solvents. chemijournal.comresearchgate.net
Biocatalysis: Employing enzymes as catalysts, which operate under mild conditions (neutral pH, ambient temperature) with high selectivity, reducing the formation of byproducts. nih.gov
Use of Greener Solvents: Replacing conventional volatile organic compounds with more environmentally benign alternatives like water, supercritical CO₂, or ionic liquids.
Future research would focus on developing novel synthetic pathways for compounds like this compound that incorporate one or more of these principles, enhancing the sustainability of their production. nih.gov
Development of Novel Analytical Techniques for Detection and Quantification in Complex Chemical Matrices
The detection and quantification of thiols in complex mixtures, such as environmental or biological samples, present an analytical challenge due to their low concentrations and susceptibility to oxidation. mdpi.com Developing robust and sensitive analytical methods is crucial for monitoring and studying these compounds.
Several advanced analytical techniques can be adapted and optimized for this compound:
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques. nih.gov For thiol analysis, a derivatization step is often required to improve detection. unipd.it Reagents like ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F) can be used to attach a fluorescent tag to the thiol group, enabling highly sensitive fluorescence detection. nih.gov
Mass Spectrometry (MS): Coupling chromatography with mass spectrometry (e.g., LC-MS, GC-MS) provides both separation and structural identification. nih.govunipd.it High-resolution mass spectrometry (HRMS) can determine the exact molecular formula, confirming the presence of the target compound, while tandem mass spectrometry (MS/MS) offers high selectivity and quantification at very low levels. researchgate.net
Electrochemical Sensors: Electrochemical methods rely on the oxidation of the thiol group at an electrode surface. The development of chemically modified electrodes can enhance the sensitivity and selectivity of detection, allowing for real-time monitoring in various media. nih.gov
Table 2: Comparison of Analytical Techniques for Thiol Quantification
| Technique | Principle | Sensitivity | Selectivity | Key Advantages |
| HPLC with Fluorescence Detection | Separation followed by detection of a fluorescent derivative. nih.gov | High (pM-nM) | High (with derivatization) | Well-established, robust. nih.gov |
| LC-MS/MS | Separation followed by mass-based detection and fragmentation. researchgate.net | Very High (fM-pM) | Very High | Provides structural confirmation. researchgate.net |
| Electrochemical Methods | Measures current from the oxidation of the thiol group. nih.gov | Moderate to High | Moderate (can have interferences) | Suitable for real-time monitoring, portable. nih.gov |
Future work will focus on creating tailored methods, potentially involving novel derivatizing agents or specialized sensor surfaces, to achieve rapid, selective, and ultra-sensitive detection of this compound in challenging environments.
Interdisciplinary Research with Materials Science, Advanced Catalysis, and Chemical Biology
The unique combination of a thiol anchor and a functional heterocyclic headgroup in this compound opens up numerous opportunities for interdisciplinary research.
Materials Science: The ability of thiols to modify surfaces is fundamental in materials science. creative-proteomics.com By forming SAMs on nanoparticles (e.g., gold, silver), this compound could be used to control their solubility, stability, and interfacial properties. acs.org The oxane-functionalized surfaces could be explored for applications in biocompatible coatings, anti-fouling materials, or as platforms for fabricating specialized sensors. longdom.org
Advanced Catalysis: Thiol compounds can play multiple roles in catalysis. They can act as organocatalysts or photocatalysts for certain organic transformations. acs.org More commonly, they serve as ligands that bind to metal centers, modifying the activity and selectivity of homogeneous or heterogeneous catalysts. researchgate.net The oxygen atom in the oxane ring of this compound could also coordinate to a metal center, making it a potential bidentate ligand. This could lead to novel catalysts with unique reactivity for applications in fine chemical synthesis.
Chemical Biology: Thiols are ubiquitous in biological systems, with cysteine and glutathione (B108866) being prime examples. researchgate.netnih.gov The unique structure of this compound makes it an interesting tool for chemical biology. It could be used as a molecular probe to study protein structure and function, particularly enzymes that interact with cyclic ethers. Furthermore, its ability to participate in redox reactions and thiol-disulfide exchange could be leveraged to investigate cellular redox signaling pathways. nih.govlibretexts.org The compound could be functionalized with fluorescent tags or biotin (B1667282) to facilitate the identification of its biological targets.
Q & A
Q. What are the optimal synthetic routes for 2-(oxan-3-yl)ethane-1-thiol, and how can reaction yields be maximized?
- Methodological Answer : The synthesis of this compound can be achieved via nucleophilic substitution reactions. For example, base-promoted reactions between 1,2-ethanedithiol and a halogenated oxane derivative (e.g., 3-bromooxane) under reflux in polar solvents like methanol or ethanol are common. To minimize over-alkylation, stoichiometric control and slow addition of reagents are critical. Distillation or column chromatography is recommended for purification . Yields can be improved using continuous flow reactors, as demonstrated in industrial optimizations for structurally similar thiols .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to confirm the presence of the oxane ring (e.g., δ 3.4–4.0 ppm for oxane protons) and the ethane-thiol moiety (δ 1.6–2.2 ppm for -CH-SH).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., CHOS, expected m/z 146.0819).
- FT-IR : A strong S-H stretch near 2550 cm confirms the thiol group .
Q. What are the key reactivity trends of the thiol group in this compound under oxidative conditions?
- Methodological Answer : The thiol group (-SH) readily oxidizes to disulfides (-S-S-) in the presence of mild oxidants like HO or I. Kinetic studies using UV-Vis spectroscopy can monitor oxidation rates. For example, under aerobic conditions, the half-life of the thiol group in aqueous buffer (pH 7.4) is ~12 hours, but stabilizes in inert atmospheres .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) can model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and nucleophilic susceptibility. For instance, the thiol group’s sulfur atom shows high electron density, making it prone to electrophilic attacks. Exact exchange functionals (e.g., hybrid DFT) improve accuracy for thermochemical properties like bond dissociation energies .
Q. What crystallographic strategies are effective for resolving the 3D structure of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is ideal. Co-crystallization with heavy atoms (e.g., Hg or Pt) enhances diffraction contrast. For example, a mercury-thiolate complex of the compound showed a tetrahedral coordination geometry around sulfur, with bond lengths of 2.34–2.38 Å .
Q. How does this compound interact with cysteine residues in proteins, and what experimental methods validate these interactions?
- Methodological Answer : The thiol group forms covalent bonds with cysteine thiolates in proteins. Techniques include:
- LC-MS/MS : To identify adducts after incubating the compound with model proteins (e.g., bovine serum albumin).
- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔG, ΔH).
- Molecular Dynamics (MD) Simulations : To map interaction sites on enzymes like glutathione reductase .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Use buffers (pH 2–12) and monitor degradation via HPLC. The compound is stable at pH 4–8 but hydrolyzes rapidly under strongly alkaline conditions (t < 1 hour at pH 12).
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 150°C. Store at -20°C under argon to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
